molecular formula C11H21O5P B14377176 Ethyl 3-(diethoxyphosphanyl)-3-ethoxyprop-2-enoate CAS No. 88472-75-7

Ethyl 3-(diethoxyphosphanyl)-3-ethoxyprop-2-enoate

Cat. No.: B14377176
CAS No.: 88472-75-7
M. Wt: 264.25 g/mol
InChI Key: VHFZDXIAYHHANY-UHFFFAOYSA-N
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Description

Ethyl 3-(diethoxyphosphanyl)-3-ethoxyprop-2-enoate is an organophosphorus compound with the molecular formula C9H18O4P. This compound is characterized by the presence of a phosphanyl group, which is bonded to an ethoxy group and a prop-2-enoate moiety. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(diethoxyphosphanyl)-3-ethoxyprop-2-enoate typically involves the reaction of diethyl phosphite with ethyl acetoacetate under controlled conditions. The reaction is catalyzed by a base such as sodium ethoxide, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

(C2H5O)2P(O)H + CH3COCH2CO2C2H5(C2H5O)2P(O)CH=C(CO2C2H5)CH3\text{(C2H5O)2P(O)H + CH3COCH2CO2C2H5} \rightarrow \text{(C2H5O)2P(O)CH=C(CO2C2H5)CH3} (C2H5O)2P(O)H + CH3COCH2CO2C2H5→(C2H5O)2P(O)CH=C(CO2C2H5)CH3

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored using analytical techniques such as gas chromatography to ensure the purity and yield of the product. The final product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(diethoxyphosphanyl)-3-ethoxyprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.

    Substitution: The ethoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted phosphanyl derivatives.

Scientific Research Applications

Ethyl 3-(diethoxyphosphanyl)-3-ethoxyprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(diethoxyphosphanyl)-3-ethoxyprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The phosphanyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(diethoxyphosphoryl)-3,3-difluoropyruvate: Similar in structure but contains fluorine atoms.

    Ethyl 3,3-diethoxypropionate: Lacks the phosphanyl group but has similar ester functionality.

Uniqueness

Ethyl 3-(diethoxyphosphanyl)-3-ethoxyprop-2-enoate is unique due to the presence of the phosphanyl group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

88472-75-7

Molecular Formula

C11H21O5P

Molecular Weight

264.25 g/mol

IUPAC Name

ethyl 3-diethoxyphosphanyl-3-ethoxyprop-2-enoate

InChI

InChI=1S/C11H21O5P/c1-5-13-10(12)9-11(14-6-2)17(15-7-3)16-8-4/h9H,5-8H2,1-4H3

InChI Key

VHFZDXIAYHHANY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC(=O)OCC)P(OCC)OCC

Origin of Product

United States

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